Cas no 2167303-55-9 (1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine)

1-(4,4-Dimethylpiperidin-1-yl)sulfonylpropan-2-amine is a specialized sulfonamide derivative featuring a piperidine scaffold with dimethyl substitution at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to its structural rigidity and potential as a building block for bioactive molecules. The sulfonyl group enhances stability and may facilitate interactions with biological targets, while the secondary amine functionality offers versatility for further derivatization. Its well-defined stereochemistry and modular design make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's synthetic accessibility and tunable properties contribute to its utility in research and pharmaceutical development.
1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine structure
2167303-55-9 structure
Product Name:1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine
CAS No:2167303-55-9
MF:C10H22N2O2S
MW:234.358881473541
CID:5870108
PubChem ID:165518669
Update Time:2025-05-28

1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine
    • 2167303-55-9
    • 1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine
    • EN300-1283695
    • Inchi: 1S/C10H22N2O2S/c1-9(11)8-15(13,14)12-6-4-10(2,3)5-7-12/h9H,4-8,11H2,1-3H3
    • InChI Key: QAVHAUNCIKJFAU-UHFFFAOYSA-N
    • SMILES: S(CC(C)N)(N1CCC(C)(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 234.14019912g/mol
  • Monoisotopic Mass: 234.14019912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 71.8Ų

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1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine Related Literature

Additional information on 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine

Research Brief on 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine (CAS: 2167303-55-9)

1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine (CAS: 2167303-55-9) is a novel sulfonamide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique piperidine and sulfonylamine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

The synthesis of 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine involves a multi-step process, starting with the functionalization of 4,4-dimethylpiperidine followed by sulfonylation and subsequent amine coupling. Researchers have optimized the reaction conditions to achieve high yields and purity, which are critical for further pharmacological evaluations. The compound's structural features, including the sulfonyl group and the tertiary amine, contribute to its ability to interact with biological targets, making it a versatile scaffold for medicinal chemistry.

Recent in vitro studies have demonstrated that 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine exhibits potent inhibitory activity against several enzymes involved in inflammatory and neurodegenerative pathways. For instance, it has shown significant inhibition of cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B), suggesting potential applications in treating inflammation and Parkinson's disease. Additionally, its ability to cross the blood-brain barrier (BBB) has been confirmed, further highlighting its therapeutic potential for central nervous system (CNS) disorders.

In vivo studies using animal models have corroborated the compound's efficacy and safety profile. Preliminary pharmacokinetic data indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, with a half-life that supports once-daily dosing. Toxicity studies have revealed no significant adverse effects at therapeutic doses, although further long-term studies are warranted to fully assess its safety.

The mechanism of action of 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine is under active investigation. Current hypotheses suggest that it may act as an allosteric modulator of certain G-protein-coupled receptors (GPCRs) or as a competitive inhibitor of key enzymes. Structural-activity relationship (SAR) studies are ongoing to identify the critical pharmacophores and optimize the compound's potency and selectivity.

Given its promising pharmacological profile, 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine is being explored as a potential lead compound for the development of new therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials. Future research directions include exploring its applications in oncology, infectious diseases, and metabolic disorders.

In conclusion, 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine (CAS: 2167303-55-9) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with its potent biological activity and favorable pharmacokinetic properties, make it a valuable subject for further research and development. Continued investigations into its mechanism of action and therapeutic potential are expected to yield significant advancements in drug discovery and development.

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